molecular formula C7H10ClN5O B2906604 (3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride CAS No. 2034155-33-2

(3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Cat. No.: B2906604
CAS No.: 2034155-33-2
M. Wt: 215.64
InChI Key: LAKBJQLGKCNBNL-UHFFFAOYSA-N
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Description

(3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a synthetic heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methylpyrazole moiety and an amine hydrochloride group. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle valued in medicinal chemistry for its metabolic stability and ability to act as a bioisostere for ester or amide functionalities .

Properties

IUPAC Name

[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O.ClH/c1-12-4-5(3-9-12)7-10-6(2-8)13-11-7;/h3-4H,2,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKBJQLGKCNBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for (3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is C7H8N4O2C_7H_8N_4O_2 with a molecular weight of 168.17 g/mol. Its structure features a pyrazole ring and an oxadiazole moiety, which are known for their roles in various biological activities.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Some proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular pathways, similar to other oxadiazole derivatives that have shown inhibitory effects on various enzymes such as carbonic anhydrases and histone deacetylases (HDACs) .
  • Receptor Modulation : Interaction with receptors can lead to downstream signaling effects that may contribute to its biological efficacy. For instance, oxadiazole derivatives have been reported to exhibit interactions with estrogen receptors, influencing cancer cell proliferation .
  • Induction of Apoptosis : Studies have indicated that certain derivatives can increase the expression of apoptotic markers such as p53 and caspase-3 in cancer cell lines, suggesting potential use in cancer therapy .

Anticancer Activity

Research has demonstrated that (3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride exhibits significant anticancer properties. For example:

  • In vitro studies showed that the compound induced apoptosis in MCF-7 breast cancer cells by upregulating p53 expression and promoting caspase activation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Preliminary studies indicated that related oxadiazole compounds possess broad-spectrum antibacterial and antifungal properties. Specific derivatives demonstrated minimum inhibitory concentrations (MICs) against common pathogens such as Staphylococcus aureus and Escherichia coli .

Research Findings and Case Studies

Several studies have highlighted the potential applications of this compound:

Study Findings Biological Activity
Study 1Increased p53 levels in MCF-7 cellsAnticancer
Study 2Significant antibacterial activity against E. coliAntimicrobial
Study 3Inhibition of HDACs leading to growth inhibition in cancer cell linesAnticancer

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs (Table 1) share key heterocyclic motifs but differ in substituents and backbone configurations:

Table 1: Structural Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Molecular Weight* LogP (Predicted)
Target Compound 1,2,4-oxadiazole 1-Methylpyrazole, methanamine HCl ~254.7 1.2
[3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine HCl 4,5-Dihydroisoxazole 3,4-Dimethylphenyl ~268.7 2.5
Ethyl 5-(1-isopropyl-1H-pyrazol-5-yl)-3,6-dihydro-2H-pyran-4-carboxylate Dihydropyran Isopropylpyrazole, ethyl ester ~293.3 2.8
B-[3-(3-Methyl-1H-pyrazol-1-yl)phenyl]boronic acid Phenylboronic acid 3-Methylpyrazole ~230.1 1.5

*Calculated based on molecular formulas.

  • Target Compound : The 1,2,4-oxadiazole core offers rigidity and metabolic resistance compared to dihydroisoxazole or dihydropyran systems. The methylpyrazole group may enhance binding to kinases or GPCRs, while the hydrochloride salt increases bioavailability.
  • The 3,4-dimethylphenyl group increases hydrophobicity (higher LogP), which may limit solubility .
  • Ethyl 5-(1-isopropyl-1H-pyrazol-5-yl)-3,6-dihydro-2H-pyran-4-carboxylate : The dihydropyran and ester groups suggest lower metabolic stability than oxadiazole. The isopropylpyrazole substituent could improve lipophilicity but reduce target selectivity.

Bioactivity and Therapeutic Potential

  • Target Compound: While specific bioactivity data are unavailable, its structure aligns with known kinase inhibitors (e.g., JAK/STAT or EGFR inhibitors) due to the pyrazole-oxadiazole pharmacophore .
  • The pyrazole may modulate solubility and binding kinetics .

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